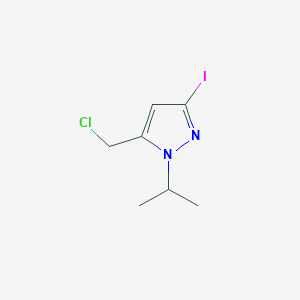

5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that contains both chlorine and iodine atoms. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl and iodo groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group at position 5 undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistic Insight :

The chloromethyl group acts as an electrophilic site, facilitating SN2 displacement. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like KOH accelerate hydrolysis .

Cross-Coupling Reactions

The iodine substituent at position 3 enables palladium-catalyzed coupling reactions:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 3-Aryl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 88% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 3-Alkynyl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 82% | |

| Heck Reaction | Pd(OAc)₂, P(o-Tol)₃, DMF, 100°C | 3-Vinyl-5-(chloromethyl)-1-isopropyl-1H-pyrazole | 75% |

Key Observations :

-

The iodine atom’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed systems.

-

Steric hindrance from the isopropyl group at position 1 minimally affects coupling regioselectivity .

Oxidation and Functionalization

The chloromethyl group can be oxidized or further functionalized:

Limitations :

Over-oxidation to carboxylic acids occurs with strong agents like KMnO₄, necessitating controlled conditions .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles:

Notable Features :

-

The triazole products exhibit enhanced bioactivity due to hydrogen-bonding interactions .

-

Annulation reactions preserve the iodine substituent’s integrity .

Radical-Mediated Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators:

Mechanism :

Iodine radicals generated via initiators participate in chain-transfer or addition reactions .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Structural Insights :

Hydrogen bonds between the pyrazole nitrogen and protein residues (e.g., Glu366) enhance binding affinity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole, exhibit significant antiviral properties. In particular, compounds related to pyrazoles have been shown to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the replication of certain viruses, including measles virus. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance antiviral potency .

Cancer Treatment

The anticancer potential of pyrazole derivatives has been extensively studied. Recent investigations into pyrazolo[1,5-a]pyrimidines have demonstrated their ability to inhibit cancer cell growth. In vitro assays using MDA-MB-231 breast cancer cells showed varying degrees of growth inhibition, indicating that structural modifications in pyrazole compounds can lead to enhanced anticancer activity . Notably, the incorporation of specific substituents in the pyrazole ring has been linked to improved efficacy against cancer cells.

Agricultural Applications

Pesticidal Properties

Compounds based on the pyrazole structure have also been explored for their pesticidal activities. The unique chemical properties of this compound allow it to act as an effective agent against various agricultural pests. Research has indicated that such compounds can disrupt pest metabolic processes, leading to decreased viability and reproduction rates .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including halogenation and alkylation reactions. The following table summarizes key synthetic pathways:

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Halogenation | Iodine, Chloromethyl compound | 85% |

| 2 | Alkylation | Isopropyl group introduction | Variable |

Case Studies

Case Study 1: Antiviral Screening

In a study aimed at identifying novel antiviral agents, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were screened for their ability to inhibit DHODH activity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating promising antiviral activity against viral replication .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The synthesized compounds were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study found that specific structural modifications led to a significant increase in cytotoxicity compared to control groups, highlighting the therapeutic potential of these compounds in oncology .

Wirkmechanismus

The mechanism by which 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole include:

- 5-Chloromethyl-2-methoxy-benzaldehyde

- 5-Chloromethyl-2-hydroxyl-benzaldehyde

- 5-(Chloromethyl)furfural

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine and iodine atoms within the pyrazole ring. This unique structure allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.

Biologische Aktivität

5-(Chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with chloromethyl and iodo substituents, contributing to its reactivity and biological properties. The presence of the isopropyl group enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in diverse biological effects such as:

- Antiparasitic Activity : Similar compounds have shown efficacy against ectoparasites like fleas and ticks, suggesting potential applications in veterinary medicine .

- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related compounds exhibit IC50 values in the low micromolar range against cancer cell lines .

Biological Activity Data

Case Studies

- Antiparasitic Efficacy : In a study examining the efficacy of pyrazole derivatives against ectoparasites, compounds similar to this compound demonstrated superior protection against fleas and ticks over extended periods .

- Cancer Research : Research focused on pyrazolo[3,4-b]pyridines has shown that modifications to the pyrazole core can enhance selectivity towards CDK targets, providing insights into designing more effective anticancer agents. Compounds with similar structures have been shown to inhibit cellular proliferation in various human tumor cell lines .

- Mechanistic Studies : Investigations into the mechanism of action revealed that pyrazole derivatives can modulate protein interactions crucial for cellular signaling pathways. For instance, compounds were found to disrupt protein-protein interactions critical for cancer cell survival .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-iodo-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2/c1-5(2)11-6(4-8)3-7(9)10-11/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPCBINJWCLZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.